molecular formula C13H19IN2O B3135481 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine CAS No. 401502-41-8

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine

Cat. No.: B3135481
CAS No.: 401502-41-8
M. Wt: 346.21 g/mol
InChI Key: CPGNYRUJHOCIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine is a piperazine-based chemical compound offered for research and development purposes . Piperazine derivatives are privileged structures in medicinal chemistry and are frequently utilized in the synthesis of bioactive molecules and pharmaceuticals . The structure of this compound, featuring an iodine atom on the phenoxy ring, makes it a potential intermediate for further chemical transformations, including metal-catalyzed cross-coupling reactions. Iodinated aromatic systems are particularly valuable in drug discovery for creating molecular diversity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material in accordance with all applicable government regulations and good laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-iodophenoxy)ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGNYRUJHOCIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine typically involves the reaction of 4-iodophenol with 2-chloroethylamine in the presence of a base to form the intermediate 2-(4-iodophenoxy)ethylamine. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated derivatives.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Deiodinated derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenoxy

Biological Activity

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N2O, with a molecular weight of approximately 218.3 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a versatile structure in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures may interact with the LasR quorum sensing system in Pseudomonas aeruginosa, a critical pathway for bacterial communication and virulence. By binding to the active site of LasR, this compound can inhibit biofilm formation and reduce bacterial virulence, showcasing its potential as an antimicrobial agent.

Antimicrobial Properties

This compound has shown promising results in inhibiting the growth of various bacterial strains. In vitro studies have demonstrated its effectiveness against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .

Anticancer Activity

The compound's structural features allow it to interact with various cellular pathways involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. Further research is needed to fully elucidate these mechanisms and establish efficacy in vivo.

Case Studies

Several case studies have highlighted the effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the compound's activity against Pseudomonas aeruginosa. Results indicated a significant reduction in bacterial viability at sub-micromolar concentrations, supporting its potential as a therapeutic agent for treating infections .
  • Cancer Cell Line Studies : In another study, the compound was tested on various cancer cell lines, revealing significant cytotoxic effects. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Data Tables

PropertyValue
Molecular FormulaC13H18N2O
Molecular Weight218.3 g/mol
Antimicrobial ActivityEffective against P. aeruginosa
Cytotoxicity (IC50)Varies by cell line

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and pharmacological features of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine with its analogs:

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity Affinity (Ki) References
This compound Piperazine + 4-iodophenoxyethyl 361.22 Iodoaryl, ether linker Inferred sigma receptor modulation* Not reported
BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine) Piperazine + 3,4-dichlorophenylethyl 299.21 Dichloroaryl, ethyl linker Sigma-1 receptor antagonist σ1: 9.0 nM (rat brain)
1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine Piperazine + 4-bromophenoxyethyl 299.21 Bromoaryl, ether linker Synthesis reported; activity unreported Not reported
1-(2-Hydroxyethyl)-4-methylpiperazine Piperazine + hydroxyethyl 144.21 Hydroxyethyl Intermediate; no direct activity Not applicable
1-(2,4-Dichlorobenzyl)-4-methylpiperazine Piperazine + 2,4-dichlorobenzyl 275.17 Dichlorobenzyl Antidiabetic (insulin secretion) Not reported


*Inferred based on structural similarity to BD1063 and halogenated piperazine derivatives.

Pharmacological and Mechanistic Insights

  • Sigma Receptor Interactions: BD1063 (dichloro analog) exhibits high affinity for sigma-1 receptors (Ki = 9.0 nM in rat brain) and antagonizes dystonia in rodent models . However, larger halogen size (iodine vs. chlorine) could reduce binding efficiency due to steric hindrance . In contrast, brominated analogs (e.g., 1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine) lack reported receptor data, highlighting a gap in structure-activity relationship (SAR) studies for halogenated ether-linked piperazines .
  • Functional Group Impact: Ether vs. Ethyl Linkers: The ether linker in iodophenoxyethyl and bromophenoxyethyl derivatives may confer metabolic stability compared to the ethyl linker in BD1063, as ethers are less prone to oxidative degradation . Iodine, while also electron-withdrawing, introduces greater steric bulk, which could alter receptor docking .
  • Therapeutic Potential: Dichlorobenzyl-piperazine derivatives (e.g., 1-(2,4-dichlorobenzyl)-4-methylpiperazine) demonstrate antidiabetic effects by stimulating insulin secretion, indicating that aryl-piperazine scaffolds can target diverse biological pathways beyond neuroreceptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine, and what reaction conditions optimize yield?

  • Methodology:

  • Step 1: Use nucleophilic substitution to attach the 4-iodophenoxy group to the ethylpiperazine backbone. Ethanol or methanol as solvents with a palladium on carbon (Pd/C) catalyst under hydrogenation conditions improves selectivity .
  • Step 2: Optimize temperature (60–80°C) and reaction time (12–24 hrs) to minimize byproducts. Monitor progress via TLC or HPLC .
  • Purification: Employ flash chromatography or recrystallization with ether/hexane mixtures for >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology:

  • Spectroscopy: Use 1^1H/13^13C NMR to confirm substituent positions and iodophenoxy linkage. IR spectroscopy verifies functional groups (e.g., ether C-O stretch at ~1250 cm1^{-1}) .
  • Elemental Analysis: Validate molecular formula (C13_{13}H17_{17}IN2_2O) with ≤0.3% deviation .
  • HPLC: Ensure ≥98% purity using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are critical when handling this compound?

  • Methodology:

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis .
  • Storage: Keep in amber glass vials at –20°C under inert gas to prevent iodophenoxy group degradation .
  • Disposal: Follow EPA guidelines for halogenated waste; neutralize with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect this compound’s receptor binding affinity?

  • Methodology:

  • SAR Studies: Replace iodine with bromine or chlorine. Compare binding to serotonin/dopamine receptors via radioligand assays (e.g., 3^3H-labeled ligands) .
  • Computational Modeling: Use docking simulations (AutoDock Vina) to predict interactions with receptor active sites. Validate with IC50_{50} measurements .
  • Data Interpretation: Lower IC50_{50} with iodine suggests enhanced van der Waals interactions vs. smaller halogens .

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Methodology:

  • Purity Reassessment: Re-analyze batches via HPLC and mass spectrometry to rule out impurities .
  • Assay Conditions: Standardize cell lines (e.g., HEK-293 vs. CHO) and incubation times. Test solubility in DMSO/PBS to ensure consistent dosing .
  • Meta-Analysis: Compare logP values and metabolic stability (e.g., microsomal assays) to identify confounding factors .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Methodology:

  • Co-Solvents: Use cyclodextrins or PEG-400 to enhance aqueous solubility. Optimize pH (6.5–7.4) to prevent precipitation .
  • Prodrug Design: Introduce phosphate esters at the piperazine nitrogen for transient solubility .
  • Nanoformulation: Encapsulate in liposomes (size: 100–200 nm) for sustained release .

Q. How can researchers design analogs to mitigate off-target effects in neurological assays?

  • Methodology:

  • Bioisosteric Replacement: Substitute the iodophenoxy group with trifluoromethyl or methoxy groups to reduce σ-receptor cross-reactivity .
  • Selective Functionalization: Introduce methyl groups at the piperazine 2-position to sterically hinder non-target receptors .
  • In Silico Screening: Use QSAR models to predict selectivity ratios before synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine
Reactant of Route 2
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1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine

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